molecular formula C12H18ClN B11888803 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B11888803
M. Wt: 211.73 g/mol
InChI Key: PXRAAGAFSMJUDO-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C12H17N·HCl It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,4-trimethyl-1,2,3,4-tetrahydroquinoline with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In the context of neuroprotection, it may modulate pathways involved in oxidative stress and inflammation, thereby protecting neuronal cells from damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

4,4,6-trimethyl-2,3-dihydro-1H-quinoline;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11;/h4-5,8,13H,6-7H2,1-3H3;1H

InChI Key

PXRAAGAFSMJUDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCCC2(C)C.Cl

Origin of Product

United States

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